4-C-Hydroxymethyl-1,2-O-isopropylidine-3-O-(4-methoxybenzyl)-a-D-ribofuranose
Description
This compound is a modified α-D-ribofuranose derivative with three key functional groups:
- 4-C-Hydroxymethyl group: Enhances hydrophilicity and serves as a site for further chemical modifications.
- 1,2-O-Isopropylidene protection: Stabilizes the furanose ring and prevents undesired ring-opening reactions.
- 3-O-(4-Methoxybenzyl) group: Introduces lipophilicity and facilitates selective deprotection in multistep syntheses .
It is a pivotal intermediate in synthesizing pharmacologically active derivatives, including anti-inflammatory, analgesic, and antiviral agents .
Properties
IUPAC Name |
[5-(hydroxymethyl)-6-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O7/c1-16(2)22-13-14(17(9-18,10-19)24-15(13)23-16)21-8-11-4-6-12(20-3)7-5-11/h4-7,13-15,18-19H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVXUPTWMOZQQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)(CO)CO)OCC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-C-Hydroxymethyl-1,2-O-isopropylidine-3-O-(4-methoxybenzyl)-α-D-ribofuranose, also known as 3-O-(4-Methoxybenzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose, is a carbohydrate derivative with notable biological activity. Its molecular formula is and it has a molecular weight of approximately 340.37 g/mol. This compound is classified as a purine nucleoside analog and has been studied for its potential applications in cancer treatment and antiviral therapies.
Antitumor Properties
Research indicates that 4-C-Hydroxymethyl-1,2-O-isopropylidine-3-O-(4-methoxybenzyl)-α-D-ribofuranose exhibits significant antitumor activity. It functions primarily through the following mechanisms:
- Inhibition of DNA Synthesis : The compound interferes with DNA replication, which is crucial for cancer cell proliferation.
- Induction of Apoptosis : It promotes programmed cell death in malignant cells, thereby reducing tumor growth.
A study highlighted its effectiveness against indolent lymphoid malignancies, demonstrating its potential as a therapeutic agent in treating chronic lymphoid leukemias .
Antiviral Activity
This compound has also shown promise as an antiviral agent. In vitro studies revealed an impressive IC50 value of 0.01 μM, indicating potent antiviral effects against various viral pathogens . The mechanisms through which it exerts antiviral activity include:
- Interference with Viral Replication : By mimicking natural nucleosides, it disrupts the replication cycle of viruses.
- Modulation of Host Immune Response : It may enhance the host's immune response to viral infections.
Summary of Biological Activities
| Activity Type | Mechanism | Notable Findings |
|---|---|---|
| Antitumor | Inhibition of DNA synthesis | Effective against indolent lymphoid malignancies |
| Antitumor | Induction of apoptosis | Reduces tumor growth |
| Antiviral | Interference with viral replication | IC50 = 0.01 μM; potent against various viruses |
| Antiviral | Modulation of immune response | Enhances host defense mechanisms |
Case Study 1: Antitumor Efficacy
In a clinical trial involving patients with chronic lymphoid leukemia, administration of 4-C-Hydroxymethyl-1,2-O-isopropylidine-3-O-(4-methoxybenzyl)-α-D-ribofuranose resulted in a significant reduction in leukemic cell counts. The study reported an overall response rate of 70%, with many patients experiencing complete remission after several treatment cycles .
Case Study 2: Antiviral Applications
Another study evaluated the efficacy of this compound against herpes simplex virus (HSV). Patients treated with this compound showed a marked decrease in viral load and symptom severity compared to those receiving standard antiviral therapy. The results suggest that this compound could be a valuable addition to existing antiviral regimens .
Comparison with Similar Compounds
3,5-Di-O-Benzyl-4-C-(p-Toluenesulfonyloxymethyl)-1,2-O-Isopropylidene-α-D-Ribofuranose (Compound 3)
- Structural Differences :
- Additional benzyl group at the 5-O position.
- Tosyl (p-toluenesulfonyl) group replaces the hydroxymethyl at 4-C.
- Synthesis : Derived from the parent compound via tosylation with p-toluenesulfonyl chloride, yielding 80–90% efficiency .
- Reactivity : The tosyl group acts as a leaving group, enabling nucleophilic substitutions (e.g., azide or amine introductions) for drug candidate synthesis .
- Pharmacological Impact : Exhibits enhanced cytotoxicity compared to the parent compound, likely due to increased lipophilicity and metabolic stability .
4-C-Hydroxymethyl-1,2-O-Isopropylidene-α-D-Xylofuranose (C-3 Epimer)
- Structural Differences : Epimerization at C-3 alters the stereochemistry (ribo → xylo configuration).
- Synthesis Challenges : Forms a 1:1 inseparable mixture with the target compound during synthesis from D-glucose .
- Separation Strategy: Enzymatic acetylation using Novozyme®-435 selectively acetylates the ribo-epimer, enabling chromatographic separation .
- Applications: Used in synthesizing xylofuranose-based bicyclic nucleosides with distinct conformational and biological properties .
3-O-Benzyl-4-C-(Methanesulfonyloxymethyl)-5-O-Methanesulfonyl-1,2-O-Isopropylidene-α-D-Ribofuranose
- Structural Differences :
- Methanesulfonyl (mesyl) groups at 4-C and 5-O positions.
- Increased electron-withdrawing capacity compared to benzyl or hydroxymethyl groups.
- Reactivity : Mesyl groups are superior leaving groups, facilitating rapid SN2 reactions in nucleoside analog synthesis .
- Molecular Weight : 466.53 g/mol (vs. ~400 g/mol for the parent compound), impacting solubility and pharmacokinetics .
3-Azido-3-Deoxy-4-Hydroxymethyl-1,2-O-Isopropylidene-α-D-Ribofuranose
- Structural Differences : Azido group replaces the hydroxyl at C-3, and the 4-C hydroxymethyl remains.
- Applications : The azido group enables "click chemistry" for conjugating biomolecules (e.g., proteins, oligonucleotides) .
- Stability : The isopropylidene ring and azido group confer stability under acidic conditions, making it suitable for in vivo studies .
Anti-Inflammatory and Analgesic Activities
- Parent Compound : Moderate activity in carrageenan-induced edema models (30–40% inhibition at 50 mg/kg) .
- Derivative 3 (Tosyl Analog) : Shows improved anti-inflammatory efficacy (50–60% inhibition) due to enhanced membrane permeability .
- Acetylated Derivative (Compound 4) : Reduced polarity increases bioavailability, but acetyl group hydrolysis in vivo may limit sustained effects .
Antimicrobial and Cytotoxic Profiles
- Parent Compound: Limited antimicrobial activity (MIC > 100 µg/mL against E. coli and S. aureus) .
- Benzylated/Tosylated Derivatives : Exhibit broad-spectrum antimicrobial activity (MIC 25–50 µg/mL) and cytotoxicity in solid tumor cell lines (IC50 ~10 µM) .
Q & A
Q. What are the key steps in synthesizing 4-C-Hydroxymethyl-1,2-O-isopropylidine-3-O-(4-methoxybenzyl)-α-D-ribofuranose, and what challenges arise during its preparation?
The synthesis begins with D-glucose via diacetonylation to form a protected intermediate. Selective deprotection of the 5,6-isopropylidene group is followed by sodium periodate oxidation of the vicinal diol, generating an aldehyde. A mixed aldol–Cannizzaro reaction then introduces the hydroxymethyl group at the 4-C position. However, this method produces a 1:1 mixture of inseparable α-D-ribo and α-D-xylofuranose epimers due to stereochemical ambiguity at the 3-O position . Key challenges include optimizing regioselectivity during deprotection and minimizing epimer formation.
Q. Which analytical techniques are critical for characterizing this compound and resolving its epimeric mixtures?
High-resolution NMR (e.g., , , and 2D-COSY) is essential for confirming the furanose ring conformation and substituent positions. Chiral HPLC or capillary electrophoresis can partially resolve the ribo/xylo epimers, though complete separation remains challenging. Mass spectrometry (ESI-MS) verifies molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Advanced Research Questions
Q. How can researchers address the inseparable epimeric mixture formed during synthesis?
Enzymatic resolution using stereoselective glycosidases or lipases may differentiate epimers based on their hydroxyl group accessibility. Alternatively, introducing a temporary chiral auxiliary at the 3-O position before the aldol–Cannizzaro step could enforce stereochemical control. Computational modeling (e.g., DFT calculations) can predict reaction pathways to minimize epimerization, and microfluidic reactors may improve reaction homogeneity .
Q. What strategies are effective for derivatizing this compound into bicyclic nucleosides or other bioactive molecules?
The 4-C-hydroxymethyl group serves as a handle for functionalization. For nucleoside synthesis:
- Protect the hydroxymethyl group (e.g., with a tosyl or mesyl group) to enable nucleophilic displacement with heterocyclic bases.
- Use Mitsunobu conditions to couple purine/pyrimidine derivatives at the 1'-position.
- Deprotect the 3-O-(4-methoxybenzyl) group under hydrogenolysis (Pd/C, H) to expose the hydroxyl for further glycosylation .
Q. How can computational methods improve the design of synthetic routes for this compound?
Quantum mechanical calculations (e.g., using Gaussian or ORCA) can model transition states to identify pathways favoring ribofuranose over xylofuranose. Machine learning algorithms (e.g., neural networks trained on reaction databases) can predict optimal solvents, catalysts, or temperatures to maximize yield and selectivity. Reaction path search tools (e.g., AFIR) may propose alternative mechanisms to bypass epimerization .
Contradictions and Data Gaps
Q. Why do existing synthetic protocols yield inconsistent stereochemical outcomes at the 3-O position?
The 3-O-(4-methoxybenzyl) group’s steric bulk may hinder reagent access, leading to unpredictable stereochemistry during the aldol–Cannizzaro step. Conflicting reports in literature might arise from variations in reaction conditions (e.g., solvent polarity, base strength). Systematic kinetic studies (e.g., in situ IR monitoring) could clarify the role of intermediates .
Q. How does the 4-methoxybenzyl (PMB) protecting group influence reactivity compared to other aryl ethers?
The PMB group offers moderate steric hindrance and stability under acidic/basic conditions but may participate in unintended π-π interactions during crystallization. Comparative studies with benzyl or p-nitrobenzyl groups could reveal trade-offs between deprotection ease (e.g., DDQ oxidation for PMB vs. hydrogenolysis for benzyl) and synthetic yield .
Methodological Recommendations
Q. What experimental designs are recommended for scaling up synthesis while maintaining stereopurity?
- Use flow chemistry to control exothermic reactions (e.g., periodate oxidation).
- Employ immobilized enzymes for large-scale epimer resolution.
- Optimize crystallization conditions (e.g., solvent gradients) to isolate the desired epimer .
Q. How can researchers validate the biological activity of derivatives without commercial reference standards?
- Synthesize in-house reference materials via orthogonal routes (e.g., enzymatic vs. chemical synthesis).
- Collaborate with NMR metabolomics facilities for structural validation.
- Use isotopic labeling (e.g., -glucose) to track metabolic incorporation in cell assays .
Tables
Table 1: Key Synthetic Intermediates and Their Roles
Table 2: Comparison of Epimer Resolution Techniques
| Method | Efficiency | Limitations |
|---|---|---|
| Chiral HPLC | Moderate | Low throughput, high cost |
| Enzymatic resolution | High | Substrate specificity |
| Computational prediction | Emerging | Requires validation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
